Scandium(III) nitrate hydrate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

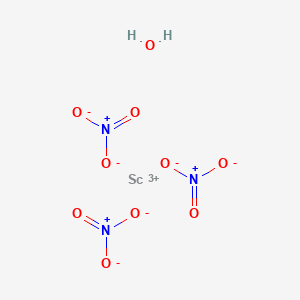

Scandium(III) nitrate hydrate is a chemical compound with the formula Sc(NO₃)₃·xH₂O. It is a white crystalline solid that is highly soluble in water and ethanol. This compound is commonly used in various scientific and industrial applications due to its unique properties.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

Scandium(III) nitrate hydrate can be synthesized through several methods:

Reaction with Dinitrogen Tetroxide: Scandium metal reacts with dinitrogen tetroxide to form scandium(III) nitrate[ \text{Sc} + 3 \text{N}_2\text{O}_4 \rightarrow \text{Sc(NO}_3\text{)}_3 + 3 \text{NO} ]

Reaction with Dinitrogen Pentoxide: Anhydrous scandium(III) nitrate can be obtained by reacting scandium chloride with dinitrogen pentoxide.

Reaction with Nitric Acid: The tetrahydrate form can be prepared by reacting scandium hydroxide with nitric acid.

Industrial Production Methods

Industrial production of this compound typically involves the extraction of scandium from minerals, followed by its conversion to scandium hydroxide and subsequent reaction with nitric acid to form the desired nitrate hydrate .

Analyse Des Réactions Chimiques

Types of Reactions

Scandium(III) nitrate hydrate undergoes various chemical reactions, including:

Oxidation: It acts as an oxidizing agent in organic synthesis.

Thermal Decomposition: Upon heating, this compound decomposes to form scandium oxide and intermediate oxynitrates.

Common Reagents and Conditions

Oxidation Reactions: Commonly used in the presence of organic substrates.

Thermal Decomposition: Conducted at temperatures ranging from 50°C to 220°C, leading to the formation of scandium oxide.

Major Products

Scandium Oxide: Formed as a major product during thermal decomposition.

Intermediate Oxynitrates: Formed during the stepwise decomposition process.

Applications De Recherche Scientifique

Chemical Synthesis and Catalysis

Oxidizing Agent

Scandium(III) nitrate hydrate is primarily utilized as an oxidizing agent in organic synthesis. Its ability to facilitate oxidation reactions makes it valuable in the production of various organic compounds. For instance, it has been successfully employed in the Beckmann rearrangement of ketoximes to amides and in the isomerization of allylic alcohols to aldehydes .

Table 1: Catalytic Reactions Involving this compound

| Reaction Type | Example Reaction | Reference |

|---|---|---|

| Beckmann Rearrangement | Ketoximes to Amides | |

| Isomerization | Allylic Alcohols to Aldehydes | |

| Synthesis of Scandium Compounds | Precursor for Scandium Oxide and Hydroxide |

Optical Coatings and Electronic Ceramics

This compound plays a crucial role in the manufacturing of optical coatings and electronic ceramics . Its properties allow it to enhance the performance of materials used in lasers and other optical devices. The compound's ability to form thin films makes it suitable for applications in optics where high transparency and low absorption are required .

Luminescent Materials

Recent studies have highlighted the potential of this compound in developing luminescent materials . The compound exhibits strong emission in the blue region of the spectrum, making it a candidate for applications in solid-state lighting and display technologies .

Table 2: Properties of Luminescent Materials Derived from this compound

| Property | Value |

|---|---|

| Emission Wavelength | Blue region (450-495 nm) |

| Application | Solid-state lighting |

| Research Focus | Display technologies |

Material Science

In material science, this compound is used as a precursor for synthesizing other scandium-based compounds. This includes its use in producing high-purity scandium oxide, which is critical for various advanced materials, including those used in aerospace and electronics .

Case Study 1: Catalytic Efficiency

A study demonstrated that modifying the structure of this compound by adding co-catalysts significantly improved its catalytic efficiency in organic reactions. This finding supports its use in industrial processes requiring high-performance catalysts.

Case Study 2: Optical Coating Development

Research conducted on optical coatings revealed that incorporating this compound into thin films enhanced their durability and optical clarity, making them suitable for advanced laser applications.

Mécanisme D'action

The mechanism of action of scandium(III) nitrate hydrate involves its role as an oxidizing agent. It facilitates the transfer of oxygen atoms to organic substrates, leading to the formation of oxidized products. The compound’s high solubility and reactivity make it effective in various chemical processes .

Comparaison Avec Des Composés Similaires

Scandium(III) nitrate hydrate can be compared with other similar compounds such as:

Yttrium(III) nitrate hydrate: Similar in structure and reactivity but differs in its applications and specific properties.

Indium(III) nitrate hydrate: Shares similar chemical properties but is used in different industrial applications.

Uniqueness

This compound is unique due to its high solubility, strong oxidizing properties, and versatility in various scientific and industrial applications. Its ability to form stable intermediate oxynitrates during thermal decomposition sets it apart from other similar compounds .

Activité Biologique

Scandium(III) nitrate hydrate, with the chemical formula Sc(NO₃)₃·xH₂O, is an inorganic compound that has garnered interest in various scientific fields, particularly in catalysis and materials science. This article provides a comprehensive overview of its biological activity, including its interactions with biological systems, potential toxicological effects, and applications in biochemistry.

This compound typically exists as a pentahydrate (x=5), appearing as a white crystalline solid. It is highly soluble in water and alcohol, making it useful in various chemical applications. The compound is known for its hygroscopic nature, which allows it to absorb moisture from the environment easily. Its coordination chemistry is significant, as it can form stable complexes with various organic ligands, altering its reactivity and solubility properties .

Toxicological Effects

Research into the biological effects of this compound indicates that it can exhibit moderate toxicity. Exposure to this compound may lead to systemic injuries, particularly if it enters the bloodstream through cuts or abrasions. The compound has been classified as a hazardous substance due to its potential to cause skin and respiratory tract irritation .

Notably, trivalent lanthanides like scandium can interfere with calcium channels in human and animal cells, affecting metabolic processes. They may also inhibit enzyme actions and alter synaptic transmission in neurons . The toxicity profile suggests that while this compound has applications in various fields, careful handling is necessary due to its potential health risks.

Biochemical Applications

This compound serves as a catalyst in several organic reactions, such as the Beckmann rearrangement of ketoximes to amides and the isomerization of allylic alcohols to aldehydes. These reactions are significant in synthetic organic chemistry and demonstrate the compound's utility beyond traditional applications.

Additionally, scandium compounds are being investigated for their potential role in luminescent materials due to their ability to emit light strongly in the blue region of the electromagnetic spectrum. This property is particularly relevant for applications in solid-state lighting and display technologies.

Case Studies

- Catalytic Activity : A study demonstrated that modifying this compound with co-catalysts significantly enhanced its catalytic activity in organic reactions. The addition of specific ligands resulted in improved yields and selectivity.

- Toxicity Assessment : In a controlled study assessing the toxicological impact of lanthanide ions, scandium was shown to induce fatty liver degeneration in animal models, highlighting its potential adverse effects on liver function .

Comparative Analysis

The following table compares this compound with other related compounds:

| Compound | Formula | Unique Features |

|---|---|---|

| This compound | Sc(NO₃)₃·xH₂O | Catalytic properties; moderate toxicity |

| Yttrium(III) nitrate hydrate | Y(NO₃)₃·xH₂O | Used in phosphors; similar oxidation state |

| Lanthanum(III) nitrate | La(NO₃)₃ | Higher coordination number; less prone to hydrolysis |

| Aluminum nitrate | Al(NO₃)₃·9H₂O | More stable; widely used in fertilizers |

| Cerium(IV) nitrate | Ce(NO₃)₄ | Oxidation state IV; used in catalysts |

Propriétés

IUPAC Name |

scandium(3+);trinitrate;hydrate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3NO3.H2O.Sc/c3*2-1(3)4;;/h;;;1H2;/q3*-1;;+3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HZQULVNEUCEVQV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].O.[Sc+3] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

H2N3O10Sc |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.99 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.